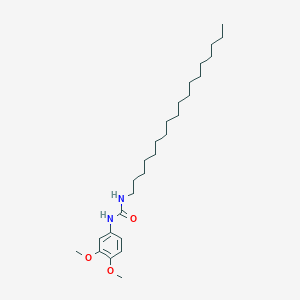![molecular formula C27H29N9O3 B15016258 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016258.png)
6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its triazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. The initial step often includes the formation of the triazine core, followed by the introduction of various substituents through condensation reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as catalyst selection and reaction time, is essential to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioimaging agent.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and its substituents play a crucial role in binding to these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- **6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-HYDROXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The unique combination of substituents in 6-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific interactions with molecular targets and its potential for diverse chemical modifications set it apart from similar compounds.
Propriétés
Formule moléculaire |
C27H29N9O3 |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H29N9O3/c1-4-35(5-2)22-12-6-19(7-13-22)18-28-34-27-32-25(29-20-8-14-23(15-9-20)36(37)38)31-26(33-27)30-21-10-16-24(39-3)17-11-21/h6-18H,4-5H2,1-3H3,(H3,29,30,31,32,33,34)/b28-18+ |
Clé InChI |
BAUAQXMKLHTMKT-MTDXEUNCSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B15016175.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B15016186.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B15016198.png)
![(3-bromophenyl)[5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15016206.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]acetamide](/img/structure/B15016212.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15016218.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15016220.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B15016226.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B15016231.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide](/img/structure/B15016253.png)
![(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B15016257.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15016264.png)
